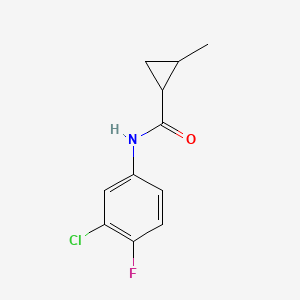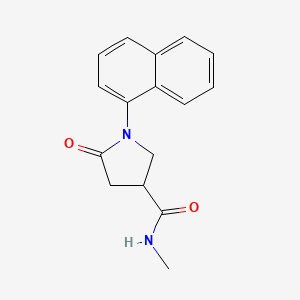
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide, also known as NMS-873, is a small molecule inhibitor of the heat shock protein 70 (Hsp70) chaperone. Hsp70 is a molecular chaperone that plays a critical role in protein folding, stability, and degradation. NMS-873 has been shown to inhibit the function of Hsp70, leading to the degradation of its client proteins. This has potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other protein misfolding disorders.
Mecanismo De Acción
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide binds to the ATPase domain of Hsp70, inhibiting its function as a chaperone. This leads to the degradation of Hsp70 client proteins by the ubiquitin-proteasome system. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several Hsp70 client proteins, including HER2, BCR-ABL, tau, and alpha-synuclein.
Biochemical and Physiological Effects
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic and misfolded proteins, leading to cell death in cancer and neurodegenerative disease models. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide is its specificity for Hsp70, which allows for the selective degradation of client proteins. However, the off-target effects of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide on other chaperones and cellular processes are not well understood. Additionally, the pharmacokinetics and toxicity of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in humans are not well characterized.
Direcciones Futuras
For the study of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide include the optimization of its pharmacokinetic properties and the development of more potent and selective inhibitors of Hsp70. The therapeutic potential of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in combination with other anticancer and neuroprotective agents should also be explored. Finally, the role of Hsp70 in other diseases, such as infectious diseases and autoimmune disorders, should be investigated.
Métodos De Síntesis
The synthesis of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide involves several steps, including the condensation of naphthalene-1-carboxylic acid with methylamine to form N-methyl-naphthalen-1-amine. This intermediate is then reacted with ethyl 3-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate. The final step involves the hydrolysis of the ester to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic proteins, including HER2, BCR-ABL, and c-Myc. This has potential therapeutic applications in the treatment of breast cancer, chronic myeloid leukemia, and other cancers that overexpress these proteins.
In neurodegenerative diseases, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of misfolded proteins, including tau and alpha-synuclein. This has potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other protein misfolding disorders.
Propiedades
IUPAC Name |
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)12-9-15(19)18(10-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPUWCKIFVHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![2-[[[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamoylamino]methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B7528527.png)

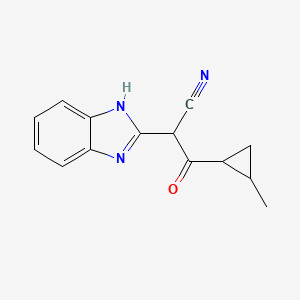
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
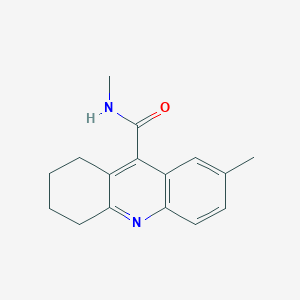
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
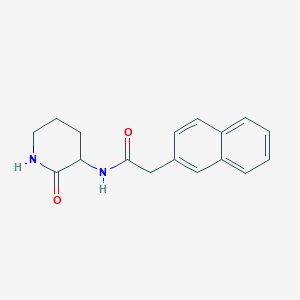

![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
